Cas no 116632-03-2 (7-chloronaphthalene-1-carbaldehyde)

7-Chloronaphthalene-1-carbaldehyde is a versatile aromatic aldehyde featuring a chlorinated naphthalene backbone. Its distinct structure, combining a reactive formyl group with a chloro substituent, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized naphthalene derivatives. The electron-withdrawing chlorine enhances the electrophilicity of the aldehyde group, facilitating nucleophilic addition reactions. This compound is useful in pharmaceuticals, agrochemicals, and materials science due to its ability to serve as a precursor for dyes, ligands, and bioactive molecules. Its stability and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes.
7-chloronaphthalene-1-carbaldehyde structure
116632-03-2 structure
Product Name:7-chloronaphthalene-1-carbaldehyde
CAS No:116632-03-2
MF:C11H7ClO
MW:190.625682115555
MDL:MFCD18411319
CID:4797694
PubChem ID:20459939
Update Time:2025-06-26

7-chloronaphthalene-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-[1]naphthaldehyde
    • 7-chloronaphthalene-1-carbaldehyde
    • 7-Chloronaphthalene-1-carboxaldehyde
    • MDL: MFCD18411319
    • Inchi: 1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H
    • InChI Key: HQBCFROPFWQZIP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CC(C=O)=C2C=1

Computed Properties

  • Exact Mass: 190.0185425g/mol
  • Monoisotopic Mass: 190.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1

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Additional information on 7-chloronaphthalene-1-carbaldehyde

7-Chloronaphthalene-1-Carbaldehyde: A Comprehensive Overview

The compound 7-chloronaphthalene-1-carbaldehyde (CAS No. 116632-03-2) is a highly versatile and intriguing molecule in the field of organic chemistry. It belongs to the class of naphthoaldehydes, which are derivatives of naphthalene with an aldehyde functional group. The presence of a chlorine atom at the 7th position of the naphthalene ring introduces unique electronic and steric properties, making this compound a subject of interest in various research domains.

7-Chloronaphthalene-1-carbaldehyde has been extensively studied for its applications in material science, drug discovery, and organic synthesis. Recent studies have highlighted its potential as a building block for constructing advanced materials, such as conjugated polymers and metal-organic frameworks (MOFs). The compound's ability to undergo various condensation reactions, including the formation of Schiff bases and enamine derivatives, has further expanded its utility in synthesizing complex molecular architectures.

One of the most notable advancements involving 7-chloronaphthalene-1-carbaldehyde is its role in the development of novel photoactive materials. Researchers have demonstrated that this compound can serve as a photosensitizer in photodynamic therapy (PDT), a promising approach for cancer treatment. The chlorine substituent enhances the molecule's absorption properties in the visible light region, making it an effective photosensitizer with high photostability.

In addition to its applications in medicine, 7-chloronaphthalene-1-carbaldehyde has also found relevance in the field of electrochemistry. Recent studies have explored its use as an electrocatalyst for oxygen reduction reactions (ORR), a critical process in fuel cells. The compound's electronic configuration and aromaticity contribute to its exceptional catalytic performance, offering a sustainable alternative to traditional noble metal catalysts.

The synthesis of 7-chloronaphthalene-1-carbaldehyde typically involves Friedel-Crafts alkylation or acylation followed by oxidation steps. However, recent advancements have introduced more efficient and environmentally friendly methods, such as microwave-assisted synthesis and enzymatic catalysis. These methods not only improve yield but also reduce the environmental footprint associated with traditional synthetic routes.

From a structural perspective, 7-chloronaphthalene-1-carbaldehyde exhibits a planar geometry due to the aromaticity of the naphthalene ring system. The aldehyde group at position 1 imparts strong electron-withdrawing effects, which influence the compound's reactivity and spectral properties. This makes it an ideal candidate for studying π-conjugation effects in organic semiconductors.

Recent breakthroughs have also unveiled 7-chloronaphthalene-1-carbaldehyde's potential in bioimaging applications. Its ability to fluoresce under specific conditions has made it a valuable tool for tracking cellular processes and monitoring drug delivery systems. This dual functionality—combining therapeutic and diagnostic capabilities—positions it as a promising candidate in the emerging field of theranostics.

In conclusion, 7-chloronaphthalene-1-carbaldehyde (CAS No. 116632-03-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, continue to solidify its role as an essential molecule in modern chemistry and materials science.

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